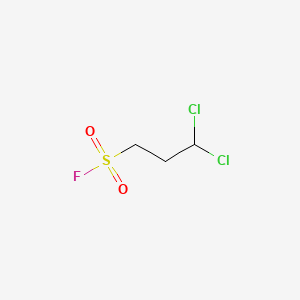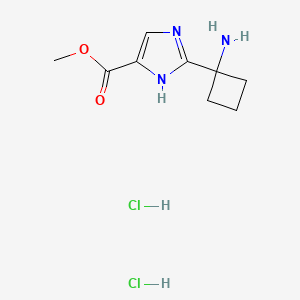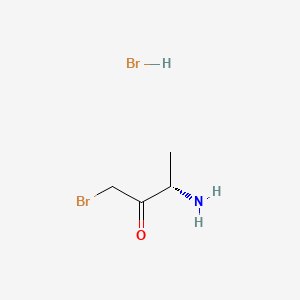
4-amino-1,1,1-trifluorobutan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,1,1-trifluorobutan-2-one hydrochloride, also known as 4-Amino-2-trifluoromethylbutyronitrile hydrochloride, is a synthetic compound used in a variety of laboratory experiments. It is a colorless, odorless, and water-soluble compound that can be used in both organic and inorganic chemistry. It is a versatile compound that can be used in a variety of applications, such as synthesis, catalysis, and chromatography.
科学研究应用
4-Amino-1,1,1-trifluorobutan-2-one hydrochloride can be used in a variety of scientific research applications, such as organic synthesis, catalysis, and chromatography. It can be used as a catalyst in the synthesis of a variety of compounds, such as peptides, amino acids, and heterocycles. It can also be used in chromatographic separations of different compounds, such as proteins and peptides.
作用机制
The mechanism of action of 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is not yet fully understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate molecule. This covalent bond facilitates the formation of a new product from the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound does not have any significant effect on the body, as it is not metabolized or absorbed. As such, it is thought to be safe for use in laboratory experiments.
实验室实验的优点和局限性
The main advantage of 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is its versatility. It can be used in a variety of laboratory experiments, such as organic synthesis, catalysis, and chromatography. It is also relatively easy to synthesize and is water-soluble, making it easy to work with. The main limitation of this compound is that its mechanism of action is not yet fully understood.
未来方向
The future of 4-Amino-1,1,1-trifluorobutan-2-one hydrochloride is promising. Further research is needed to better understand its mechanism of action and its potential applications. Additionally, research should be conducted to explore the potential use of this compound in drug synthesis, as well as its potential use in other fields, such as biochemistry and pharmacology. Finally, research should be conducted to explore the potential toxicity of the compound, as well as any potential side effects.
合成方法
4-Amino-1,1,1-trifluorobutan-2-one hydrochloride can be synthesized using a variety of methods, such as the reaction between 4-Amino-1,1,1-trifluorobutan-2-one and hydrochloric acid. This reaction produces a solution of this compound. Other methods for the synthesis of this compound involve the reaction of 4-Amino-1,1,1-trifluorobutan-2-one with a variety of other compounds, such as sodium bromide, hydrazine, and acetic acid.
属性
IUPAC Name |
4-amino-1,1,1-trifluorobutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(9)1-2-8;/h1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIWPTISDPBOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)





![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)



![5-azatricyclo[4.1.0.0,2,4]heptane hydrochloride](/img/structure/B6608875.png)

